molecular formula C₁₇H₂₀F₂N₄O₃S B1156661 (2S,3S,5S)-Omarigliptin

(2S,3S,5S)-Omarigliptin

Cat. No.: B1156661
M. Wt: 398.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,5S)-Omarigliptin is a stereospecifically defined reference standard of Omarigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Omarigliptin is characterized by its long-acting pharmacokinetic profile, which supports sustained inhibition of the DPP-4 enzyme and was investigated for once-weekly oral administration in the treatment of type 2 diabetes . As a DPP-4 inhibitor, its primary mechanism of action involves increasing the half-life of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby reducing fasting and postprandial blood glucose levels in pre-clinical models . This high-purity compound is supplied For Research Use Only. It is intended for applications such as analytical method development (e.g., as a primary standard for HPLC ), metabolic studies, and fundamental pharmacological research to explore the pathways of glucose homeostasis. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₂₀F₂N₄O₃S

Molecular Weight

398.43

Synonyms

(2S,3S,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2S,3S,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami

Origin of Product

United States

Stereoselective Synthesis and Chemical Derivatization of 2s,3s,5s Omarigliptin

Convergent and Diastereoselective Synthetic Pathways to Omarigliptin (B609743) Scaffolds

The commercial manufacturing route for Omarigliptin is a convergent synthesis, where key fragments of the molecule are prepared separately before being combined. This approach allows for efficient production and purification of intermediates. The final assembly of the target molecule is accomplished through a crucial diastereoselective reductive amination step, which joins a highly functionalized pyranone core with a mesylated pyrazole (B372694) moiety, followed by a final deprotection step.

The synthesis of the key pyranone intermediate is a cornerstone of the Omarigliptin manufacturing process and relies on a sequence of three ruthenium-catalyzed reactions to establish the necessary stereochemistry and molecular framework.

Cycloisomerization : A bis-homopropargylic alcohol intermediate undergoes a Ru-catalyzed cycloisomerization to form a dihydropyran ring.

Oxidation : The final step in the pyranone synthesis is the Ru-catalyzed oxidation of a pyranol intermediate to yield the desired pyranone.

Table 1: Comparison of Catalysts in DKR Asymmetric Transfer Hydrogenation
CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Assay YieldCatalyst Loading
RuCl(R,R)-Fsdpen8:1≥98%Not specified0.5 mol%
(R,R)-Ts-DENEB24:1>99%93%0.1 mol%

The coupling of the pyranone core with the heterocyclic pyrazole side chain is achieved via a diastereoselective reductive amination. In the process development phase, this reaction was typically performed by reacting the pyranone with a mesyl pyrazole salt in dimethylacetamide (DMAC) at -15 °C, using sodium triacetoxyborohydride (B8407120) as the reducing agent. This procedure afforded the desired Boc-protected amine intermediate with a typical diastereomeric ratio of 19:1.

The synthesis of the N-Boc-1-mesyl pyrazole fragment required a highly regioselective approach. Initial attempts at sulfonating the pyrazole using sodium hydride and methanesulfonyl chloride resulted in a 1:1 mixture of two N-sulfonated isomers, which necessitated difficult chromatographic purification. The manufacturing process was greatly improved by implementing a base-promoted mesyl group isomerization. This strategy achieved a remarkable 30:1 regioselectivity in favor of the desired isomer, streamlining the synthesis of this critical intermediate.

Development of Novel Synthetic Analogues and Derivatives of Omarigliptin

Research efforts have also focused on the design and synthesis of novel analogues of Omarigliptin to explore structure-activity relationships and potentially improve pharmacological properties. These investigations have involved modifications to the core tetrahydropyran (B127337) scaffold and the appended heterocyclic systems.

The development of Omarigliptin evolved from earlier lead compounds, such as cyclohexylamine (B46788) analogues. While potent, these earlier analogues raised concerns due to inhibition of the hERG potassium channel. Replacing the cyclohexylamine ring with a tetrahydropyran moiety reduced the basicity of the primary amine, which in turn improved the selectivity against hERG. Further structure-activity relationship studies examined various substituted tetrahydropyran analogues. For instance, one analogue showed promising potency but had metabolic stability issues, leading to the formation of a less potent pyrrolopyrimidine metabolite in preclinical studies. These studies, which also included the evaluation of various 5,5-heterocycles and amide and sulfonamide analogues, were crucial in optimizing the final structure of Omarigliptin.

Process Chemistry and Scalability Research in Omarigliptin Synthesis

The development of a commercially viable synthesis for (2S,3S,5S)-Omarigliptin, a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, has been the subject of extensive process chemistry research. The focus has been on creating a scalable, efficient, and stereoselective manufacturing route capable of producing the complex molecule with high purity and yield. acs.orgresearchgate.net Initial syntheses, while suitable for early-stage development, required significant improvements to meet the demands of large-scale production in terms of cost, robustness, and environmental impact. acs.org

A key challenge in the synthesis is the precise control of three stereocenters in the tetrahydropyran core. Research has led to the evolution of a convergent manufacturing process that assembles the molecule from key fragments, a strategy that is generally preferred for complex targets on a large scale. acs.orgresearchgate.net This route hinges on a diastereoselective reductive amination to connect a highly functionalized pyranone intermediate with a mesylated pyrazole moiety. acs.org

Significant process improvements have focused on the synthesis of the critical pyranone intermediate. The manufacturing route relies on a sequence of three ruthenium-catalyzed reactions to establish the desired stereochemistry and construct the core structure. acs.orgthieme-connect.com These include a dynamic kinetic resolution (DKR) to set two adjacent stereocenters, a cycloisomerization to form the dihydropyran ring, and an oxidation step. acs.orgresearchgate.net

The evolution of the synthesis has also concentrated on the "endgame" chemistry, which includes the final steps of the process. A notable improvement was the development of a telescoped Boc deprotection and reductive amination sequence. acs.orgresearchgate.net This telescoping avoids the isolation of a potentially unstable and mutagenic intermediate, thereby enhancing safety and process efficiency. acs.org Additionally, optimization of the final deprotection and crystallization steps was crucial for controlling polymorphism and ensuring the isolation of the desired crystalline form of Omarigliptin with high purity. acs.org

Key Developments in the Manufacturing Route

The commercial manufacturing route for Omarigliptin underwent significant evolution to enhance its efficiency, safety, and cost-effectiveness. The process centers on the stereoselective synthesis of a key pyranone intermediate and its subsequent coupling with a pyrazole fragment. acs.org

Synthesis of the Pyranone Intermediate:

The synthesis of the pyranone relies on three critical ruthenium-catalyzed transformations: acs.orgresearchgate.net

Dynamic Kinetic Resolution (DKR): An initial racemic α-aminoketone undergoes a DKR via asymmetric transfer hydrogenation. This step is crucial as it establishes the C2 and C3 stereocenters of the tetrahydropyran ring. Process optimization led to the use of the Takasago tethered Ru(II) catalyst, which allowed for a reduction in catalyst loading to 0.1 mol% while achieving a high diastereomeric ratio (24:1) and enantiomeric excess (>99% ee). acs.orgthieme-connect.com

Cycloisomerization: A bis-homopropargylic alcohol is subjected to a Ru-catalyzed cycloisomerization to form a dihydropyran. acs.orgresearchgate.net

Oxidation: The resulting pyranol is then oxidized using a Ru-catalyst to yield the desired pyranone intermediate. acs.orgresearchgate.net

Optimization of the Dynamic Kinetic Resolution Step
ParameterInitial ProcessOptimized ProcessReference
CatalystStandard Ru(II) CatalystTakasago Tethered Ru(II) Catalyst (D) acs.org, thieme-connect.com
Catalyst LoadingNot specified0.1 mol% thieme-connect.com
Diastereomeric Ratio (dr)Not specified24:1 acs.org
Enantiomeric Excess (ee)Not specified>99% acs.org

Endgame and Final Steps:

The final stages of the synthesis involve coupling the pyranone with a mesylated pyrazole, followed by deprotection. acs.org

Reductive Amination: A diastereoselective reductive amination joins the two key fragments.

Boc Deprotection: The final step is the removal of the Boc protecting group. Initial conditions using sulfuric acid in aqueous DMAC led to scalability issues such as foaming. acs.org An improved method using trifluoroacetic acid (TFA) in a mixture of trifluoroethanol and water was developed. This new condition offered milder reaction temperatures, faster kinetics (3-5 hours vs. 20 hours), and an improved isolated yield from 81% to 90%. acs.org

Comparison of Boc Deprotection Conditions
ConditionReagent/SolventTemperatureTimeIsolated YieldReference
InitialH₂SO₄ in aqueous DMAC30 °C20 h81% acs.org
OptimizedTFA in TFE/H₂O0–22 °C3–5 h90% acs.org

Alternative Asymmetric Synthesis Routes

In parallel to optimizing the manufacturing route, research into alternative and more sustainable synthetic pathways has been conducted. A notable formal synthesis of a key tetrahydropyranol intermediate was developed, which avoids the use of precious metals and protecting groups. nih.govwvu.edu

This route features several key innovations:

Asymmetric Henry Reaction: A highly enantioselective copper-catalyzed Henry reaction is used to create a chiral nitro-alcohol. Optimization of this step using CuCl₂ and a specific chiral ligand at -16 °C resulted in a 92% yield and 93% ee on a kilogram scale. nih.govthieme-connect.com

One-Pot Nitro-Michael/Lactolization/Dehydration: This sequence efficiently assembles the tetrahydropyran ring from simple starting materials. nih.govwvu.edu

Crystallization-Induced Dynamic Resolution (CIDT): This technique is employed to upgrade both the enantiomeric and diastereomeric purity of a key intermediate, ultimately affording the product in 83% yield with >99% ee and >99% de. nih.gov

Another scalable process for a key intermediate was developed utilizing a diastereoselective alkylation of a glycine (B1666218) nickel complex and a substrate-controlled Meerwein–Ponndorf–Verley reduction to establish the contiguous stereocenters. acs.org This nine-step synthesis delivered the product with >99:1 dr and >99% ee, demonstrating its viability for multikilogram scale production. researchgate.netacs.org

These parallel research efforts highlight a commitment to continuous improvement in the synthesis of Omarigliptin, focusing on efficiency, sustainability, and scalability to meet manufacturing demands.

Molecular Pharmacology and Enzymatic Inhibition Mechanisms of 2s,3s,5s Omarigliptin

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition Kineticspatsnap.comresearchgate.netresearchgate.net

In vitro studies have established that omarigliptin (B609743) is a powerful inhibitor of the DPP-4 enzyme. acs.org The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which for omarigliptin is 1.6 nM. acs.orgnih.gov The binding affinity, represented by the inhibition constant (Ki), has been determined to be 0.8 nM. acs.orgnih.govgavinpublishers.com This demonstrates a high affinity of omarigliptin for the DPP-4 enzyme, surpassing the potency of earlier DPP-4 inhibitors like sitagliptin (B1680988), which has an IC50 of 18 nM. acs.orgnih.gov

In Vitro Inhibitory Activity of Omarigliptin against DPP-4

ParameterValue (nM)Reference
IC501.6 acs.orgnih.gov
Ki0.8 acs.orgnih.govgavinpublishers.com

The mechanism of DPP-4 inhibition by omarigliptin has been characterized as both competitive and reversible. acs.orgresearchgate.netnih.govgavinpublishers.comwileymicrositebuilder.com This means that omarigliptin binds to the active site of the DPP-4 enzyme, directly competing with the natural substrates (GLP-1 and GIP), and that this binding is non-covalent and can be reversed. gavinpublishers.comwileymicrositebuilder.com

Selectivity Profiling Against Related Peptidaseswikipedia.orgresearchgate.netacs.orgresearchgate.net

A critical aspect of the pharmacological profile of a DPP-4 inhibitor is its selectivity for the target enzyme over other related proteases, such as Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), Quiescent Cell Proline Dipeptidase (QPP), and Fibroblast Activation Protein (FAP). acs.orgacs.org Omarigliptin demonstrates a high degree of selectivity. acs.orgpatsnap.com Studies have shown that its inhibitory activity against these related peptidases is significantly lower, with IC50 values greater than 67 μM for DPP8, DPP9, QPP, and FAP. acs.org This represents a selectivity of over 40,000-fold for DPP-4 compared to these other enzymes.

Selectivity Profile of Omarigliptin

EnzymeIC50 ValueSelectivity vs. DPP-4 (Fold)Reference
DPP-41.6 nM- acs.org
DPP8> 67,000 nM> 41,875 acs.org
DPP9> 67,000 nM> 41,875 acs.org
QPP> 67,000 nM> 41,875 acs.org
FAP> 67,000 nM> 41,875 acs.org

The high selectivity of omarigliptin for DPP-4 is crucial for its safety profile. patsnap.com Inhibition of other peptidases, particularly DPP8 and DPP9, has been associated with toxicity in preclinical studies, including adverse effects such as alopecia, thrombocytopenia, and gastrointestinal toxicity in animal models. acs.orgnih.gov Therefore, the high selectivity of omarigliptin minimizes the risk of off-target effects, ensuring that its pharmacological action is focused on the intended therapeutic target. patsnap.comnih.gov This selective target engagement is a key factor in the development of well-tolerated DPP-4 inhibitors. nih.gov

Molecular Basis of Enzyme-Inhibitor Interactionnih.govwikipedia.orgresearchgate.netgavinpublishers.comwileymicrositebuilder.comacs.orgnih.gov

The molecular interaction between omarigliptin and the DPP-4 active site has been elucidated through X-ray crystallography studies (PDB ID: 4PNZ). acs.orgresearchgate.net The binding of omarigliptin is stabilized by several key interactions within the enzyme's catalytic site. acs.orgijpsonline.com

The basic amine group of the omarigliptin molecule forms crucial salt bridge interactions with the glutamic acid residues Glu205 and Glu206. acs.orgijpsonline.com The 2-fluorine atom on the trifluorophenyl group forms a hydrogen bond with the side chain of Arginine (Arg125). acs.org Furthermore, the fused ring on the opposite side of the molecule engages in π-π stacking interactions with the side chain of Phenylalanine (F347). acs.org Additional analysis of the crystal structure indicates the formation of two hydrogen bonds with residues Glu205 and Tyrosine (Tyr662). researchgate.net These specific and strong interactions anchor the inhibitor within the active site, accounting for its high potency and competitive mechanism of action. acs.orgnih.govijpsonline.com

Binding Site Analysis within the DPP-4 Active Site

The DPP-4 enzyme possesses a large active site cavity that is subdivided into several distinct subsites, which accommodate the side chains of peptide substrates and inhibitors. nih.gov The binding of omarigliptin extends across multiple of these subsites, a characteristic shared with other potent inhibitors like sitagliptin and teneligliptin. nih.govnih.gov The primary subsites involved in the interaction with omarigliptin are the S1, S2, and the S2 extensive subsite. nih.gov

The active site of DPP-4 is a large pocket located at the C-terminal portion of the protein. researchgate.net This site is comprised of a catalytic region and an 8-bladed β-propeller domain. nih.gov The key subsites for inhibitor binding are:

S1 Subsite : This pocket is predominantly hydrophobic and is crucial for recognizing the P1 residue of substrates, which is typically a proline or alanine. nih.gov Key residues forming this pocket include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. nih.gov The S1 pocket's hydrophobic nature is a critical anchor point for DPP-4 inhibition. ijpsonline.com

S2 Subsite : This subsite is adjacent to the S1 pocket and accommodates the P2 residue of substrates. It features charged side chains from residues such as Glu205, Glu206, and Arg125. nih.govbrieflands.com The interaction of an inhibitor's amine group with the acidic residues Glu205 and Glu206 is a hallmark of DPP-4 inhibitor binding. acs.orgnih.gov

S2 Extensive Subsite : Some inhibitors, including omarigliptin, extend their interactions into this additional binding region, which can enhance potency. nih.govnih.gov This subsite provides further opportunities for hydrophobic and polar interactions, contributing to the high affinity and long duration of action of certain inhibitors. nih.gov

Omarigliptin effectively occupies these subsites, leveraging their specific chemical environments to achieve high-affinity binding. nih.gov The 2,3,5-substituted tetrahydropyran (B127337) core of omarigliptin orients the functional groups into these pockets, leading to potent and selective inhibition of the enzyme. acs.org

Binding SubsiteKey CharacteristicsRole in Omarigliptin Binding
S1Hydrophobic pocket responsible for P1 residue recognition.Accommodates the difluorophenyl group of omarigliptin, contributing to hydrophobic interactions.
S2Contains key acidic residues (Glu205, Glu206) and other charged/polar residues.Forms critical salt bridge interactions with the primary amine of omarigliptin.
S2 ExtensiveAn additional binding region that can be occupied by larger inhibitors.The methylsulfonylpyrrolopyrazole moiety of omarigliptin extends into this subsite, enhancing binding affinity.

Role of Specific Amino Acid Residues in Ligand Recognition

The high-affinity binding of omarigliptin to the DPP-4 active site is mediated by a network of specific interactions with key amino acid residues. acs.org Co-crystal structure analysis of omarigliptin complexed with DPP-4 (PDB ID: 4PNZ) reveals these crucial interactions in atomic detail. acs.orgrcsb.org

The primary amino group of omarigliptin is essential for its inhibitory activity, forming strong electrostatic interactions with a pair of glutamate (B1630785) residues. acs.orgnih.gov This interaction is a common feature for many DPP-4 inhibitors. nih.gov

Key interactions include:

Salt Bridges with Glu205 and Glu206 : The basic amine of omarigliptin forms strong salt bridges with the acidic side chains of Glu205 and Glu206. acs.org These two residues are part of the catalytic triad (B1167595) (along with Ser630) and are considered a crucial molecular anchor for DPP-4 inhibitors. ijpsonline.com This ionic interaction firmly positions the inhibitor within the active site. nih.gov

Hydrogen Bonding with Arg125 : The 2-fluoro atom on the difluorophenyl group of omarigliptin acts as a hydrogen bond acceptor, forming a hydrogen bond with the side chain of Arg125. acs.org This interaction contributes to the proper orientation of the phenyl ring within the S1 pocket.

Interaction with Tyr662 : The side chain of Tyr662 is a key component of the S1 pocket and forms a hydrogen bond with the primary amino group of inhibitors, further stabilizing their position. nih.gov

Hydrophobic Interactions : The difluorophenyl group is embedded in a hydrophobic pocket within the S1 subsite, formed by residues including Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. nih.gov

These multiple points of contact between omarigliptin and the DPP-4 active site residues result in its high potency (IC50 = 1.6 nM) and selectivity. acs.org

Amino Acid ResidueSubsite LocationType of InteractionOmarigliptin Moiety Involved
Glu205S2Salt Bridge / Ionic InteractionPrimary Amine
Glu206S2Salt Bridge / Ionic InteractionPrimary Amine
Arg125S2Hydrogen Bond2-Fluoro atom of the difluorophenyl group
Phe357-π-π StackingFused pyrrolopyrazole ring
Tyr662S1Hydrogen Bond / HydrophobicPrimary Amine / Difluorophenyl group
Tyr631, Val656, Trp659, Tyr666, Val711S1Hydrophobic InteractionDifluorophenyl group

Structure Activity Relationship Sar Investigations of 2s,3s,5s Omarigliptin Analogues

Identification of Core Pharmacophoric Features for DPP-4 Inhibition

The inhibitory activity of omarigliptin (B609743) and its analogues against DPP-4 is contingent on a set of core pharmacophoric features that facilitate critical interactions within the enzyme's active site. The molecule's architecture is comprised of three main components: a fluorinated phenyl group, a tetrahydropyran (B127337) ring, and a pyrrolopyrazole moiety. nih.gov

Virtual screening and molecular docking studies based on omarigliptin's structure have identified a pharmacophore model containing three acceptor sites, one positive nitrogen, two donor sites, and one hydrophobic ring. ijpsonline.com Analysis of co-crystal structures reveals that omarigliptin binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.

Key binding interactions include:

The Primary Amine: The basic amine on the tetrahydropyran ring is a critical feature. It forms essential salt bridge interactions with the side chains of two glutamate (B1630785) residues, Glu205 and Glu206, in the S2 pocket of the DPP-4 active site. acs.org

The Fluorinated Phenyl Group: This lipophilic group is oriented to fit into the hydrophobic S1 pocket of the enzyme. ijpsr.com

The Pyrrolopyrazole Moiety: This fused heterocyclic system engages in π-π stacking interactions with the side chain of a phenylalanine residue, F357, on the right-hand side of the active site. acs.org

These fundamental interactions anchor the inhibitor within the active site, forming the basis of its potent and competitive inhibition of the DPP-4 enzyme, with an IC50 value of 1.6 nM. nih.govacs.org

Impact of Substituent Modifications on Inhibitory Activity and Selectivity

Systematic modifications of the omarigliptin scaffold have provided valuable insights into the structural requirements for potent and selective DPP-4 inhibition. Researchers have explored substitutions on each of the core moieties to optimize the compound's pharmacological profile. acs.org

The tetrahydropyran ring of omarigliptin was a strategic evolution from an earlier cyclohexylamine (B46788) scaffold. The cyclohexylamine analogues, while potent DPP-4 inhibitors (IC50 = 0.5 nM), exhibited undesirable inhibition of the hERG potassium channel. acs.org Replacing the cyclohexyl ring with a tetrahydropyran ring reduced the basicity (pKa) of the primary amine from 8.6 to 7.3. researchgate.net This modification significantly improved selectivity by reducing hERG channel affinity (IC50 = 23 μM) without compromising DPP-4 inhibitory potency. acs.org

Further SAR studies focused on substitutions on the tetrahydropyran ring itself. It was found that adding fluorine or trifluoromethyl groups could enhance pharmacokinetic properties. nih.gov Specifically, the incorporation of a trifluoromethyl (CF3) group at the 6-position of the tetrahydropyran ring, resulting in a (2R,3S,5R,6S) configuration, was shown to significantly improve the pharmacokinetic profile in mice while maintaining comparable DPP-4 inhibitory activity. researchgate.netnih.gov One such analogue, HSK7653, demonstrated an extended plasma DPP-4 inhibition time, approximately four times longer than that of omarigliptin. researchgate.net

Table 1: Impact of Tetrahydropyran Ring Modifications on DPP-4 Inhibition
CompoundModificationDPP-4 IC50 (nM)Key Finding
Cyclohexylamine Analogue (6a)Cyclohexyl ring instead of tetrahydropyran0.5Potent but poor hERG selectivity (IC50 = 4.8 μM). acs.org
Tetrahydropyran Analogue (7a)Tetrahydropyran ring-Improved hERG selectivity (IC50 = 23 μM). acs.org
OmarigliptinStandard tetrahydropyran1.6Potent and selective. acs.org
HSK7653 (Compound 2)CF3 group at 6-position of tetrahydropyran ring4.2Maintained potency with significantly improved pharmacokinetic profile and duration of action. nih.govresearchgate.net

The fused pyrrolopyrazole ring system is another critical component contributing to the high potency and metabolic stability of omarigliptin. mdpi.com Early analogues with a different heterocyclic system, a pyrrolopyrimidine, were found to be metabolically unstable, producing a less potent metabolite. acs.org

Investigations into alternative 5,5-heterocycles revealed that while a pyrroloimidazole showed good potency, it had poor selectivity against DPP8. A pyrrolooxazole derivative was less potent. The pyrrolopyrazole system, however, provided a combination of good potency and selectivity. researchgate.net Further modification of this moiety by replacing the 2-pyrazole hydrogen with a methylsulfonyl group was a key step in the development of omarigliptin. This substitution provided metabolic stability and a longer half-life compared to the unsubstituted 1-H pyrazole (B372694) analogue, contributing significantly to its long duration of action. researchgate.netresearchgate.net

Table 2: Influence of Pyrrolopyrazole Moiety Modifications
Compound/MoietyKey FeatureOutcome
Pyrrolopyrimidine AnalogueMetabolically unstableProduced a circulating metabolite with weaker potency (DPP-4 IC50 = 140 nM) and reduced selectivity. acs.org
Pyrroloimidazole AnalogueGood potencyPoor selectivity against DPP8. researchgate.net
Pyrrolooxazole Analogue-Less potent than other analogues. researchgate.net
Pyrrolopyrazole Analogue (7b)Good potency and selectivityMetabolically stable with no oxidation observed in preclinical studies. acs.orgresearchgate.net
Omarigliptin (Methylsulfonylpyrrolopyrazole)Methylsulfonyl group at 2-position of pyrazoleEnhanced metabolic stability and longer half-life compared to the 1-H pyrazole analogue. researchgate.net

In the development of omarigliptin, replacing an initial trifluorophenyl group with a 2,5-difluorophenyl group resulted in comparable DPP-4 inhibition activity. acs.org Co-crystal structure analysis of a closely related analogue, fluoroomarigliptin, in the DPP-4 active site shows that the 2-fluorine atom on the phenyl ring forms a hydrogen bond with the side chain of residue Arg125. acs.org This interaction helps to properly orient the phenyl ring within the S1 hydrophobic pocket. The trans-2,5-difluorophenyl-3-amino group configuration was determined to be essential for optimal binding, with the (2R,3S) isomer fitting more effectively than the (2S,3R) isomer. researchgate.net

Design Principles for Extended Duration of Action in DPP-4 Inhibitors

Achieving a long duration of action suitable for once-weekly dosing, as seen with omarigliptin, is a significant challenge in drug design that goes beyond simple binding affinity. The design principles involve a multi-parameter optimization of the drug's pharmacokinetic and pharmacodynamic properties.

For omarigliptin, the extended efficacy is a result of its excellent pharmacokinetic profile. nih.gov The molecule is minimally metabolized in the liver, is widely distributed throughout the body without accumulating in specific tissues, and experiences a low rate of kidney filtration. e-enm.org A significant portion (approximately 60%) is reabsorbed in the renal tubules in its unchanged form. e-enm.org These properties collectively contribute to a long terminal half-life, which supports the once-weekly dosing regimen. acs.org

The prolonged efficacy of DPP-4 inhibitors like omarigliptin is governed by several key molecular determinants:

High Potency and Target Affinity: A fundamental requirement is high intrinsic potency (low nanomolar IC50), which omarigliptin possesses. acs.org

Binding Kinetics: A critical factor for sustained in vivo efficacy is not just the affinity (IC50) but also the residence time of the inhibitor on the DPP-4 enzyme. A slower dissociation rate from the target can lead to a more durable inhibitory effect.

Metabolic Stability: As demonstrated by the evolution of the pyrrolopyrazole moiety, resistance to metabolic degradation is paramount. The introduction of the methylsulfonyl group was a key modification to prevent metabolic breakdown and extend the half-life. researchgate.netresearchgate.net

Physicochemical Properties: Properties that influence absorption, distribution, metabolism, and excretion (ADME) are crucial. Omarigliptin's favorable characteristics, including high solubility and permeability, contribute to its robust pharmacokinetic profile. acs.org

The successful design of omarigliptin as a long-acting inhibitor highlights the importance of a holistic approach, considering not only the direct interactions with the enzyme's active site but also the broader pharmacokinetic properties that determine the drug's persistence and duration of action in the body. e-enm.org

Rational Approaches to Long-Acting Drug Designresearchgate.net

The development of omarigliptin as a once-weekly medication is a prime example of the successful application of rational drug design principles to achieve a long duration of action. The primary goal was to engineer a molecule with a pharmacokinetic profile characterized by slow elimination from the body, thus maintaining therapeutic concentrations for an extended period.

Several key structural and physicochemical properties of omarigliptin contribute to its long half-life. A central strategy involved optimizing the metabolic stability of the compound. Early analogues containing a pyrimidine (B1678525) moiety were susceptible to metabolism. Replacing this with a sulfonyl-substituted pyrazole ring significantly enhanced the molecule's resistance to metabolic degradation, a crucial factor in prolonging its systemic exposure.

The pharmacokinetic parameters of omarigliptin confirm its slow elimination. In preclinical species such as rats and dogs, omarigliptin demonstrated low plasma clearance (0.9–1.1 mL/min/kg) and a long terminal half-life of approximately 11 to 22 hours. acs.org This favorable preclinical profile predicted a long half-life in humans, which was later confirmed in clinical studies, where omarigliptin exhibits a biphasic pharmacokinetic profile with a terminal half-life of approximately 120 hours. researchgate.net

The molecule's distribution characteristics also play a role. Omarigliptin has a volume of distribution at a steady state of 0.8–1.3 L/kg in preclinical models, which supports its long duration of action. acs.org Furthermore, it is minimally metabolized in the liver and is widely distributed in the body without accumulating in specific tissues, contributing to a low rate of renal filtration.

These pharmacokinetic properties—low clearance, high metabolic stability, and a favorable volume of distribution—are the direct result of rational chemical modifications to the DPP-4 inhibitor scaffold. This design approach successfully yielded a potent and selective inhibitor with a pharmacokinetic profile amenable for a convenient once-weekly dosing schedule. acs.org

Preclinical Pharmacological Studies and Target Engagement in Animal Models

In Vitro and Ex Vivo Target Engagement Assays

(2S,3S,5S)-Omarigliptin has been identified as a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor through extensive in vitro evaluation. It functions as a competitive and reversible inhibitor of the DPP-4 enzyme. acs.org

In vitro pharmacological studies have demonstrated the high potency of omarigliptin (B609743). The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.6 nM and an inhibitory constant (Ki) of 0.8 nM against the DPP-4 enzyme. acs.org This indicates a strong binding affinity to its target.

Furthermore, omarigliptin displays a high degree of selectivity for DPP-4 over other related proteases. In selectivity panels, it was tested against a range of proteases including quiescent proline-peptidase (QPP), fibroblast activation protein (FAP), prolyl endopeptidase (PEP), DPP8, and DPP9. For all these proteases, the IC50 values were greater than 67 μM, highlighting the specific nature of omarigliptin's inhibitory activity. acs.org An extensive counterscreen involving 168 radioligand binding or enzymatic assays further confirmed its selectivity, with IC50 values exceeding 10 μM in all assays conducted. acs.org

Table 1: In Vitro Potency and Selectivity of Omarigliptin

Target EnzymeParameterValue
DPP-4IC501.6 nM
DPP-4Ki0.8 nM
QPP, FAP, PEP, DPP8, DPP9IC50> 67 μM

Preclinical In Vivo Models for DPP-4 Inhibition

The preclinical in vivo evaluation of omarigliptin in various animal models has been crucial in characterizing its pharmacokinetic and pharmacodynamic properties, which support its long-acting profile.

Studies in animal models have confirmed that omarigliptin effectively inhibits DPP-4 enzyme activity in plasma. In lean mice, administration of omarigliptin resulted in approximately 85% inhibition of plasma DPP-4 activity. nih.gov This sustained inhibition of the enzyme in the circulatory system is a key factor in its mechanism of action. The pharmacokinetic profile of omarigliptin in preclinical species, such as rats and dogs, is characterized by a long terminal half-life (approximately 11-22 hours) and low plasma clearance, which contributes to the durable inhibition of DPP-4. acs.org General studies on DPP-4 inhibitors have also shown that they lead to reductions in DPP-4 activity across various tissues. nih.gov

A primary biological consequence of DPP-4 inhibition is the increased concentration of active glucagon-like peptide 1 (GLP-1). In preclinical studies, the administration of omarigliptin led to a dose-dependent increase in the plasma concentrations of active GLP-1. nih.gov By preventing the degradation of incretin (B1656795) hormones like GLP-1, omarigliptin enhances their physiological effects on glucose homeostasis. nih.gov

The elevation of active GLP-1 levels contributes to improved glucose regulation. GLP-1 is known to stimulate insulin (B600854) secretion in a glucose-dependent manner and suppress glucagon (B607659) release, both of which help to lower blood glucose levels. nih.govalpco.com Preclinical models have demonstrated that the inhibition of DPP-4 by compounds like omarigliptin results in these downstream effects, leading to better glycemic control. researchgate.net

Comparative Preclinical Pharmacological Analysis with Other DPP-4 Inhibitors

Comparative analyses have been conducted to position omarigliptin relative to other DPP-4 inhibitors, particularly the once-daily compound sitagliptin (B1680988).

In vitro, omarigliptin has been shown to be a more potent inhibitor of DPP-4 than sitagliptin. The IC50 value for omarigliptin is 1.6 nM, whereas the IC50 for sitagliptin is 18 nM. acs.org This suggests a stronger intrinsic inhibitory activity at the molecular level for omarigliptin.

Table 2: Comparative In Vitro Potency of Omarigliptin and Sitagliptin

CompoundDPP-4 IC50
Omarigliptin1.6 nM
Sitagliptin18 nM

The preclinical pharmacokinetic profile of omarigliptin also distinguishes it from many other DPP-4 inhibitors. Its long half-life observed in animal models (11 hours in rats and 22 hours in dogs) is a key differentiator that enables a less frequent dosing schedule. acs.org This contrasts with the pharmacokinetic profiles of once-daily DPP-4 inhibitors. While direct head-to-head preclinical in vivo efficacy studies are not extensively detailed in the provided search results, the potent and sustained DPP-4 inhibition and subsequent elevation of active GLP-1 position omarigliptin as a long-acting agent within its class. nih.gov

Computational Chemistry and Molecular Modeling of 2s,3s,5s Omarigliptin

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Molecular docking simulations have been crucial in elucidating the binding mechanism of Omarigliptin (B609743) within the active site of the DPP-4 enzyme. nih.gov These simulations show that Omarigliptin acts as a competitive, reversible inhibitor. acs.orgselleckchem.com

Studies comparing the binding mode of Omarigliptin with other gliptins, such as Sitagliptin (B1680988), reveal that they bind in a very similar fashion within the DPP-4 active site, sharing key interactions. acs.org The binding of Omarigliptin is characterized by several critical interactions with amino acid residues in the enzyme's active site. The primary amine of the molecule forms important salt bridges with the glutamic acid residues E205 and E206. acs.org The trifluorophenyl group is involved in a hydrogen bond with the side chain of Arginine (R125), while the fused ring system engages in π–π stacking with the side chain of Phenylalanine (F347). acs.org Another study also highlighted four significant hydrogen bonding interactions at the active site. ijpsonline.com The lipophilic S1 pocket and the Glu205/Glu206 dyad are considered essential molecular anchors for effective DPP-4 inhibition. ijpsonline.com

Table 1: Key Molecular Interactions of Omarigliptin in the DPP-4 Active Site
Omarigliptin MoietyInteracting DPP-4 ResidueType of InteractionReference
Basic AmineE205 and E206Salt Bridge acs.org
Trifluorophenyl GroupR125Hydrogen Bond acs.org
Fused Ring SystemF347π–π Stacking acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D and 3D-QSAR models have been developed to predict the potency of DPP-4 inhibitors and to identify key structural features that govern their inhibitory activity. ceon.rsnih.gov These models are built using a training set of molecules with known activities and are then validated using an external test set to ensure their predictive power. ceon.rsjddtonline.info

For instance, 3D-QSAR studies on compounds structurally related to Sitagliptin have successfully identified crucial structural characteristics that influence DPP-4 inhibitory activity. ceon.rs The reliability of these models is confirmed through rigorous internal and external validation parameters. ceon.rs Such models can then be used to predict the activity of newly designed compounds, optimizing the design of new and more potent DPP-4 inhibitors. ceon.rs Analysis of the structural descriptors from these models provides valuable information for lead optimization. ceon.rs

Table 2: Example Validation Parameters for a 3D-QSAR Model of DPP-4 Inhibitors
ParameterValueDescriptionReference
0.80Coefficient of determination for the training set. ceon.rs
0.64Leave-one-out cross-validation coefficient for internal validation. ceon.rs
R²pred0.610Predictive R² for the external test set. ceon.rs

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used as a 3D query to screen large compound databases to find novel, structurally diverse molecules with the potential for similar activity. nih.gov

The specific pharmacophoric features of Omarigliptin have been used to construct a model for virtual screening of natural product databases to identify new potential DPP-4 inhibitors. ijpsonline.com This ligand-based virtual screening operates on the principle that molecules with similar structural features are likely to exhibit similar biological effects. ijpsonline.com The defined pharmacophore for Omarigliptin includes a combination of hydrogen bond acceptors, donors, a positive nitrogen atom, and a hydrophobic ring. ijpsonline.com Molecules from the database that fit this pharmacophoric model well (indicated by a good Qfit score) are then selected for further investigation, such as molecular docking, to validate their potential as DPP-4 inhibitors. ijpsonline.com

Table 3: Pharmacophoric Features of Omarigliptin Used for Virtual Screening
Pharmacophoric FeatureCountReference
Acceptor Site3 ijpsonline.com
Positive Nitrogen1 ijpsonline.com
Donor Site2 ijpsonline.com
Acceptor Atom1 ijpsonline.com
Hydrophobic Ring1 ijpsonline.com

Advanced Computational Methodologies (e.g., Density Functional Theory calculations, Molecular Dynamics)

Beyond initial docking and QSAR studies, more advanced computational methods are employed to gain a deeper understanding of the molecular properties and dynamic behavior of inhibitors like Omarigliptin.

Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In drug design, DFT is used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and global reactivity descriptors. mdpi.commdpi.com These calculations help in understanding the chemical reactivity and thermodynamic stability of a drug molecule, providing insights that are valuable for structural optimization. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com For ligand-enzyme complexes, MD simulations provide a dynamic view of the binding, revealing the stability of key interactions and the flexibility of the complex. nih.govmdpi.com By simulating the behavior of the Omarigliptin-DPP-4 complex in a solvated environment, researchers can confirm the stability of the binding mode predicted by docking, assess conformational changes, and calculate binding free energies, offering a more accurate picture of the ligand-receptor interaction. nih.gov

Analytical Method Development and Characterization for 2s,3s,5s Omarigliptin Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are central to the separation, identification, and quantification of Omarigliptin (B609743) and its related substances. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) are among the most utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of Omarigliptin, offering high resolution and sensitivity for both quantification and purity assessment. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Omarigliptin in bulk drug, pharmaceutical dosage forms, and biological matrices. nih.govoup.com

A key aspect of HPLC method development is the establishment of stability-indicating assays. These methods are crucial for identifying and quantifying degradation products that may form under various stress conditions, such as acidic, alkaline, oxidative, photolytic, and thermal degradation. oup.comresearchgate.net This ensures that the analytical method can accurately measure the drug in the presence of its degradation products, which is a critical component of stability studies. nih.gov

Researchers have utilized various columns and mobile phases to achieve optimal separation. For instance, one method employed a Hypersil BDS C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer. nih.govresearchgate.net Another study used a phosphate buffer (pH 3.5) and acetonitrile (B52724) as the mobile phase with an RP-C18 column. oup.comoup.com Detection is typically performed using a Diode Array Detector (DAD) or a UV detector at wavelengths around 230 nm or 235 nm. nih.govoup.comresearchgate.net The methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. nih.govresearchgate.netoup.com

Table 1: Examples of HPLC Methods for Omarigliptin Analysis

Parameter Method 1 Method 2
Column Hypersil BDS C18 nih.govresearchgate.net RP-C18 oup.comoup.com
Mobile Phase Methanol: Potassium Dihydrogen Phosphate Buffer (6.6 mM; pH 7, 67:33% v/v) nih.govresearchgate.net Phosphate buffer pH 3.5: Acetonitrile (80:20, v/v) oup.comoup.com
Flow Rate 0.814 mL/min nih.govresearchgate.net 1.0 mL/min oup.comoup.com
Detection Wavelength 235 nm nih.govresearchgate.net 230 nm oup.comoup.com
Linearity Range 0.2-2.0 µg/mL nih.govresearchgate.net 15-180 µg/mL oup.comoup.com

| Application | Simultaneous estimation with other drugs in plasma and dosage forms. nih.gov | Quantification of Omarigliptin and its degradation products. oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the bioanalysis of Omarigliptin in plasma and urine samples, allowing for the determination of pharmacokinetic parameters. nih.govnih.gov

Validated LC-MS/MS assays have been developed for the quantification of Omarigliptin in human plasma. nih.govnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction, to isolate the drug from the biological matrix. nih.gov The use of a stable isotope-labeled internal standard helps to ensure accuracy and precision. nih.gov Detection is achieved using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.govresearchgate.net

LC-MS/MS is also instrumental in the structural elucidation of degradation products formed during forced degradation studies. nih.gov By providing mass-to-charge ratio (m/z) information, it aids in the identification of unknown impurities and degradation pathways. nih.govresearchgate.net

Table 2: LC-MS/MS Method Parameters for Omarigliptin in Human Plasma

Parameter Details
Sample Preparation Liquid-liquid extraction nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
MRM Transition (Omarigliptin) m/z 399.2 → 153.0 nih.govresearchgate.net
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL nih.gov

| Analytical Range | 1.0 to 1000 ng/mL nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simpler and more economical alternative for the analysis of Omarigliptin. A TLC-densitometric method has been developed for the quantification of Omarigliptin and its degradation products. oup.com

In this method, aluminum TLC plates precoated with silica (B1680970) gel are used as the stationary phase, and a mixture of methanol, ethyl acetate, and ammonia (B1221849) serves as the mobile phase. oup.comoup.comresearchgate.net After development, the plates are scanned with a densitometer at a specific wavelength (e.g., 254 nm) to quantify the separated components. oup.comresearchgate.net This technique has been successfully applied to the analysis of Omarigliptin in bulk powder. researchgate.net

Table 3: TLC-Densitometry Method for Omarigliptin

Parameter Details
Stationary Phase Aluminum TLC plates precoated with silica gel G.F254 oup.comoup.com
Mobile Phase Methanol: Ethyl Acetate: 33% Ammonia (2:8:1, v/v/v) oup.comoup.comresearchgate.net
Detection Wavelength 254 nm oup.comresearchgate.net
Linearity Range 5–70 μ g/band oup.com

| Retardation Factor (Rf) - Omarigliptin | 0.77 ± 0.02 oup.com |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural characterization and quantification of (2S,3S,5S)-Omarigliptin. These methods provide valuable information about the molecule's chemical structure and are often used in conjunction with chromatographic techniques for comprehensive analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of Omarigliptin. iipseries.org The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. researchgate.net

For quantification, the wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. jpbs.in The concentration of Omarigliptin in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net This technique is often employed for routine quality control analysis of Omarigliptin in pharmaceutical dosage forms due to its simplicity and cost-effectiveness. aipublications.com

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive spectroscopic technique that can be used for the determination of fluorescent compounds. While Omarigliptin itself may not be naturally fluorescent, derivatization with a fluorogenic agent can be employed to produce a highly fluorescent product. researchgate.net This approach significantly enhances the sensitivity and selectivity of the analysis. mdpi.com

For instance, a primary amine group in a molecule can react with a reagent like fluorescamine (B152294) in a slightly alkaline medium to form a fluorescent derivative. researchgate.net The fluorescence intensity of this product is then measured at specific excitation and emission wavelengths. researchgate.net The method's high sensitivity makes it suitable for determining low concentrations of the drug. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including active pharmaceutical ingredients like omarigliptin and its intermediates. By providing detailed information about the chemical environment of individual atoms, NMR is crucial in confirming the identity and stereochemistry of synthesized compounds.

Detailed ¹H and ¹³C NMR analyses are performed on key intermediates during the synthesis of omarigliptin to ensure the correct molecular framework is being constructed. For instance, the characterization of the intermediate tert-Butyl (3E)-3-[(Dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate provides foundational data for subsequent synthetic steps. Furthermore, NMR studies of intermediates such as tert-Butyl 6a-Hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate are critical for confirming the successful formation of the core heterocyclic system. acs.org

Table 1: NMR Spectroscopic Data for a Key Omarigliptin Intermediate

Intermediate Nucleus Chemical Shift (δ, ppm)
tert-Butyl 6a-Hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate ¹H 7.22 (1H, s), 6.65 (1H, br s), 6.13 (1H, br s), 3.60 (2H, br s), 3.30 (1H, br s), 3.15 (2H, br s), 1.35 (9H, s)
¹³C 153.1, 142.2, 100.0, 99.2, 78.7, 56.4, 55.7, 54.8, 48.9, 28.1

Data sourced from Organic Process Research & Development. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. In the context of this compound research, HRMS is vital for confirming the molecular formula of the parent compound, its intermediates, and any potential degradation products.

HRMS provides exact mass measurements, which can be used to calculate the elemental formula of a compound. This is particularly important in pharmaceutical development to confirm the identity of newly synthesized molecules and to characterize unknown impurities or degradants. For example, HRMS analysis of a key intermediate in the omarigliptin synthesis, tert-Butyl 6a-Hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, confirmed its expected molecular formula of C₁₀H₁₈N₃O₃ with a high degree of accuracy. acs.org The calculated mass for the protonated molecule [M+H]⁺ was 228.1348, and the found mass was 228.1359, demonstrating the precision of this technique. acs.org

Table 2: High-Resolution Mass Spectrometry Data for an Omarigliptin Intermediate

Intermediate Ion Calculated Mass (m/z) Found Mass (m/z)
tert-Butyl 6a-Hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate [M+H]⁺ 228.1348 228.1359

Data sourced from Organic Process Research & Development. acs.org

Electrochemical and Voltammetric Methods for Research Applications

Electrochemical methods, including potentiometry and voltammetry, offer sensitive and selective approaches for the determination of electroactive pharmaceutical compounds. For omarigliptin, novel potentiometric methods have been developed for its quantitative analysis.

One such approach involves the use of ion-selective electrodes. A study detailed the development of three distinct sensors for the potentiometric determination of omarigliptin, employing potassium tetrakis (p-chlorophenyl) borate (B1201080) as a lipophilic cation exchanger. africaresearchconnects.com These sensors included a liquid contact ion-selective electrode and two carbon paste-based solid contact electrodes. africaresearchconnects.com Notably, the modification of a solid contact sensor with polyaniline nanoparticles as an ion-to-electron transducer significantly enhanced its sensitivity and stability. africaresearchconnects.com This enhanced sensor exhibited a limit of detection of 2.5×10⁻⁷ mol L⁻¹ and a Nernstian slope of 58.57 mV decade⁻¹, demonstrating its suitability for detecting low concentrations of omarigliptin. africaresearchconnects.com These sensors have been successfully applied for the determination of omarigliptin in the presence of its degradation products, in dosage forms, and in spiked human plasma. africaresearchconnects.com

Stability-Indicating Analytical Methodologies for Degradation Studies

Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for identifying the degradation products that may form under various stress conditions. For omarigliptin, forced degradation studies are conducted to understand its degradation pathways under hydrolytic and oxidative stress.

Omarigliptin has been found to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.netnih.gov These studies typically involve subjecting the drug substance to conditions such as strong acids, strong bases, and oxidizing agents, followed by analysis using a stability-indicating chromatographic method, often coupled with mass spectrometry, to separate and identify the degradation products.

Hydrolytic Degradation Products Analysis

Under hydrolytic stress, omarigliptin undergoes degradation. Studies have shown that the drug is labile in both acidic and alkaline conditions. researchgate.netnih.gov The degradation products formed under these conditions are separated and characterized using techniques like ultra-fast liquid chromatography-mass spectrometry (UFLC-MS). The identification of these products is based on their mass-to-charge ratio (m/z) and fragmentation patterns. Research has identified several degradation products resulting from hydrolysis, and their structures have been proposed based on mass spectrometric data. researchgate.netnih.gov

Oxidative Degradation Products Analysis

Oxidative stress also leads to the degradation of omarigliptin. researchgate.netnih.gov When subjected to oxidizing agents, such as hydrogen peroxide, a distinct set of degradation products is formed. As with hydrolytic degradation, these products are analyzed using stability-indicating chromatographic methods coupled with mass spectrometry to determine their m/z values and elucidate their structures. The characterization of these oxidative degradation products is essential for understanding the complete stability profile of the drug.

Table 3: Summary of Observed Degradation Products of Omarigliptin under Stress Conditions

Stress Condition Number of Degradation Products Identified Analytical Technique
Hydrolytic (Acidic and Alkaline) Multiple UFLC-MS
Oxidative Multiple UFLC-MS

Data compiled from multiple research articles on omarigliptin degradation. researchgate.netnih.gov

Preclinical Biotransformation and Metabolic Fate of 2s,3s,5s Omarigliptin

Identification and Characterization of Metabolites in In Vitro Systems and Animal Models

Preclinical studies in animal models, including rats and dogs, have demonstrated that omarigliptin (B609743) undergoes minimal metabolism. nih.gov Following administration, the unchanged parent drug accounts for the vast majority of the circulating substance in plasma. bohrium.comnih.gov This characteristic is consistent with findings from early drug design efforts, where the chemical structure of omarigliptin was optimized to resist metabolic breakdown. acs.org

Specifically, modifications were made to prevent oxidation, a common metabolic pathway. acs.org The resulting pyrrolopyrazole structure in the final omarigliptin molecule was found to be stable, with no significant oxidation products observed in studies involving rats or dogs. acs.org

In human absorption, metabolism, and excretion (AME) studies, which provide context for preclinical findings, omarigliptin also showed very limited metabolism. The parent compound was the major component detected in both plasma and urine, indicating that biotransformation is not a primary route of clearance. bohrium.comnih.gov No major metabolites were detected in circulation in human subjects. bohrium.comnih.gov This low level of biotransformation suggests a reduced potential for the formation of active or toxic metabolites.

SpeciesMatrixKey FindingAnalytical Method
RatPlasmaNo significant oxidation products observed. acs.orgNot Specified
DogPlasmaNo significant oxidation products observed. acs.orgNot Specified
HumanPlasma, UrineParent omarigliptin was the major component; no major metabolites detected. bohrium.comnih.govLC-MS/MS, Accelerator Mass Spectrometry (AMS)

Metabolic Pathways and Enzymes Involved in Biotransformation

Given that omarigliptin experiences minimal metabolism, its clearance is not significantly dependent on metabolic enzymes. The primary mechanism of elimination is renal excretion of the unchanged drug. bohrium.comnih.gov Studies in humans have shown that a majority of an administered dose is recovered in the urine as the intact parent compound. bohrium.comnih.gov

The low metabolic clearance of omarigliptin indicates that it is not a significant substrate for major drug-metabolizing enzyme systems, such as the cytochrome P450 (CYP) family of enzymes. e-enm.org While some other gliptins are metabolized by enzymes like CYP3A4, omarigliptin's structure confers high stability against such enzymatic action. acs.orgresearchgate.net Furthermore, it is not a substrate of key drug transporters, which further supports its low potential for metabolic drug-drug interactions. bohrium.comnih.gov The resistance to significant biotransformation is a key feature of its pharmacokinetic profile, contributing to its long half-life. nih.gov

Investigation of Chemical Degradation Pathways

The intrinsic chemical stability of omarigliptin has been evaluated through forced degradation studies, which subject the drug to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies are essential for identifying potential degradation products (DPs) and understanding the compound's stability profile.

Omarigliptin has demonstrated stability under thermal (heat) and photolytic (light) stress conditions. acs.orgnih.gov However, it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. nih.govresearchgate.net

Under acidic and alkaline stress, omarigliptin undergoes complete degradation, with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) confirming the formation of degradants. nih.gov Similarly, exposure to oxidative conditions leads to the formation of several DPs. researchgate.net Research has focused on separating and characterizing these DPs using techniques such as ultra-fast liquid chromatography and mass spectrometry. researchgate.net In one study, five distinct DPs were identified, including two that had not been previously described. researchgate.net

The findings from these chemical stability tests are crucial for establishing proper storage, formulation, and handling procedures for the drug substance and its finished products.

Stress ConditionStability of OmarigliptinKey Findings
Acidic Hydrolysis LabileComplete degradation observed. nih.gov
Alkaline Hydrolysis LabileComplete degradation observed. nih.gov
Oxidative LabileFormation of multiple degradation products. researchgate.net
Thermal (Heat) StableFound to be stable under thermal stress. nih.govresearchgate.net
Photolytic (Light) StableFound to be stable under photolytic stress. acs.orgnih.gov

Perspectives and Future Research Directions in 2s,3s,5s Omarigliptin Analogues

Exploration of Novel Chemical Scaffolds for Enhanced DPP-4 Inhibition

The quest for next-generation DPP-4 inhibitors involves moving beyond the established tetrahydropyran (B127337) core of omarigliptin (B609743) to identify novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles. nih.govacs.org Research in this area is diverse, exploring a wide range of heterocyclic systems to effectively interact with the active site of the DPP-4 enzyme. nih.gov

One avenue of research has been the development of novel tricyclic scaffolds, designed to present key interaction groups in a conformationally constrained manner, potentially leading to higher binding affinity. nih.gov Other diverse heterocyclic motifs that have shown high DPP-4 inhibition activity in broader research include pyrazolopyrimidines, tetrahydro pyridopyrimidines, uracil-based structures, and quinazoline (B50416) motifs. nih.gov The design principle often involves mimicking the proline-like structures of natural substrates to occupy the S1 pocket of the enzyme, while other parts of the scaffold are optimized to interact with the S2 pocket and other subsites. nih.gov

Systematic structure-activity relationship (SAR) studies on analogues continue to yield critical insights. For instance, replacing a cyclohexylamine (B46788) group with a tetrahydropyran scaffold in an earlier series of compounds led to omarigliptin's development, demonstrating how scaffold modification can directly influence molecular properties. acs.org Future exploration may focus on bioisosteric replacement and the incorporation of unique fused heterocyclic systems to create novel intellectual property and potentially superior inhibitors. biorxiv.orgmdpi.com The introduction of halogen atoms, such as fluorine, into these scaffolds is another strategy that has been shown to increase the potency of compounds. nih.gov

Scaffold ClassExample Compound/MotifReported DPP-4 IC50 (nM)Reference
TetrahydropyranOmarigliptin 1.6 acs.org
Cyclohexylamine AnalogueCompound 6a0.5 acs.org
TetrahydropyridopyrimidineDerivative ExampleVaries (nanomolar range) nih.gov
Novel Tricyclic MoietyCompound 8Varies (nanomolar range) nih.gov
Pyrazole-basedDerivative ExampleVaries (nanomolar range) mdpi.com

Application of Advanced Computational Design Strategies

Advanced computational design strategies are integral to the rational design and discovery of novel (2S,3S,5S)-Omarigliptin analogues and other DPP-4 inhibitors. nih.gov These in silico techniques accelerate the identification of promising lead compounds by predicting their binding affinity and interaction modes with the target enzyme, thereby reducing the time and cost associated with traditional screening methods. mdpi.com

A primary computational tool is pharmacophore modeling . This process begins by identifying the key three-dimensional structural features of a potent inhibitor like omarigliptin, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic rings, and positive ionizable groups. ijpsonline.comresearchgate.net This pharmacophore model then serves as a 3D query to screen large databases of chemical compounds, such as the ZINC database of natural products, to find molecules that possess similar structural features. mdpi.comijpsonline.com Molecules that map well onto the pharmacophore model are identified as "hits" for further investigation. ijpsonline.com

Following virtual screening, molecular docking is employed to simulate the interaction between the identified hit compounds and the active site of the DPP-4 enzyme (e.g., PDB codes: 1X70, 4PNZ). acs.orgmdpi.com This technique predicts the binding conformation and estimates the binding energy (docking score) of the ligand-protein complex. biorxiv.orgnih.gov Compounds exhibiting favorable docking scores and key interactions with critical amino acid residues in the DPP-4 active site—such as Glu205, Glu206, Tyr547, Tyr662, and the catalytic triad (B1167595) (Ser630, Asp708, His740)—are prioritized for chemical synthesis and in vitro testing. biorxiv.orgnih.gov For example, a study identified five potential inhibitors from natural sources using an omarigliptin-based pharmacophore, with subsequent docking studies validating their potential. ijpsonline.com

Computational MethodApplication in DPP-4 Inhibitor DesignKey Findings/Examples
3D-QSAR Pharmacophore Modeling To identify essential structural features for biological activity and screen compound libraries. nih.govAn omarigliptin-based pharmacophore model was used to screen over 55,000 molecules, yielding 78 hits with a high query fit (Qfit) score. ijpsonline.com
Molecular Docking To predict the binding mode and affinity of potential inhibitors within the DPP-4 active site. biorxiv.orgNatural compounds identified through screening showed better docking scores than some existing drugs, indicating potentially higher inhibitory activity. mdpi.com
De Novo Evolution To generate novel chemical structures based on the constraints of the DPP-4 binding pocket. nih.govComputational methods generated 11 novel compounds, with one derivative showing a highly favorable CDOCKER energy score of -41.79. nih.gov

Investigation of Molecular Interactions with Other Biological Systems (Beyond Primary Target) from a Research Perspective

While the primary therapeutic action of omarigliptin and its analogues is the selective inhibition of DPP-4, future research is expanding to investigate their molecular interactions with other biological targets. mdpi.com This exploration is not focused on toxicology but on the potential for drug repurposing and understanding the broader biological effects of this chemical class from a discovery science perspective. nih.gov The inhibition of related proteases like DPP-8 and DPP-9 has been associated with toxicity, making high selectivity a key design goal. acs.org However, deliberate investigation into other, unrelated targets could uncover new therapeutic applications. mdpi.com

A notable example is the computational investigation of omarigliptin's potential as a neuroprotective agent. A molecular docking study explored the binding of omarigliptin and twelve other DPP-4 inhibitors to non-primary targets relevant to neurodegenerative diseases: the A2A adenosine (B11128) receptor (A2AAR) and the acetylcholinesterase (AChE) receptor. nih.gov The study found that omarigliptin fits well into the binding pockets of these receptors, suggesting a potential off-target interaction that could be therapeutically relevant. nih.gov Such in silico findings provide a strong rationale for further preclinical studies to explore new indications for omarigliptin analogues.

This line of research is supported by broader evidence suggesting that DPP-4 inhibitors may have pleiotropic effects, including potential roles in immune modulation and cardiovascular systems, which may be independent of their primary glucose-lowering mechanism. mdpi.comiosrphr.org Understanding these off-target molecular interactions is a crucial frontier for maximizing the therapeutic potential of the omarigliptin chemical scaffold.

CompoundTarget Receptor (Non-DPP-4)Docking Score (Chemgauss4)Research Implication
Omarigliptin A2A Adenosine Receptor (A2AAR)-9.663Potential for neuroprotection nih.gov
Omarigliptin Acetylcholinesterase (AChE)-9.102Potential for neuroprotection nih.gov
Sitagliptin (B1680988)A2A Adenosine Receptor (A2AAR)-10.021Comparative binding analysis nih.gov
LinagliptinA2A Adenosine Receptor (A2AAR)-11.011Comparative binding analysis nih.gov
AlogliptinA2A Adenosine Receptor (A2AAR)-9.734Comparative binding analysis nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for confirming the stereochemical configuration of (2S,3S,5S)-Omarigliptin?

  • Methodological Answer: The stereochemistry of this compound is typically confirmed using X-ray crystallography, as demonstrated in single-crystal studies. For example, crystallographic parameters (e.g., space group P1, unit cell dimensions a = 6.0020(12) Å, b = 6.7650(14) Å) and bond-angle analysis provide unambiguous evidence of the (2S,3S,5S) configuration. Chiral HPLC with polarimetric detection is also used to verify enantiomeric purity during synthesis .

Q. How is this compound synthesized, and what are the critical intermediates?

  • Methodological Answer: The synthesis involves a multi-step process starting with tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate. Key steps include pyrazole salt coupling, sodium triethoxyborohydride reduction, and NH4OH-mediated workup. The reaction conditions (e.g., solvent: dimethylacetamide, vacuum drying) are critical for yield optimization. Intermediate characterization via NMR and mass spectrometry ensures fidelity at each stage .

Q. What preclinical models are used to assess the pharmacokinetic profile of this compound?

  • Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are employed to evaluate bioavailability, half-life, and tissue distribution. Plasma samples are analyzed using LC-MS/MS with a lower quantification limit of 0.1 ng/mL. Dose-response studies typically use oral administration (1–10 mg/kg) to mimic therapeutic dosing in humans .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between preclinical and clinical studies of this compound?

  • Methodological Answer: Discrepancies may arise from species-specific metabolism or trial design differences. To address this:

  • Conduct interspecies comparative metabolism studies using liver microsomes.
  • Re-analyze clinical trial data (e.g., HbA1c reduction) with covariates like renal function (using MDRD equations) or baseline BMI.
  • Apply meta-regression in systematic reviews to identify confounding variables (e.g., age, comorbidities) .

Q. What strategies optimize the stability of this compound in formulation studies under varying pH conditions?

  • Methodological Answer: Stability is pH-dependent due to the sulfonyl group in the pyrrolopyrazole moiety. Strategies include:

  • Excipient Screening: Use buffering agents (citrate-phosphate, pH 4–7) to mitigate hydrolysis.
  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., open-ring derivatives).
  • Solid Dispersion: Embed the API in hydroxypropyl methylcellulose to reduce moisture uptake .

Q. How should researchers design a meta-analysis to evaluate the cardiovascular safety of this compound across heterogeneous trials?

  • Methodological Answer:

  • Search Strategy: Use Boolean terms (e.g., "Omarigliptin AND (cardiovascular OR MACE)") across PubMed, Scopus, and ClinicalTrials.gov , supplemented by manual reference checks .
  • Data Extraction: Tabulate adverse events (e.g., heart failure, arrhythmia) with risk ratios (RR) and 95% confidence intervals.
  • Statistical Analysis: Apply random-effects models to account for inter-study variability. Perform subgroup analyses by trial duration (<52 vs. ≥52 weeks) and baseline renal function (eGFR <60 mL/min/1.73m²) .

Q. What computational methods predict the binding affinity of this compound to DPP-4 isoforms?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the DPP-4 crystal structure (PDB ID: 4A5S). Focus on key interactions (e.g., hydrogen bonds with Tyr547, hydrophobic contacts with Phe357).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability. Calculate binding free energy via MM-PBSA.
  • Cross-Validation: Compare results with in vitro IC50 values from enzymatic assays using human recombinant DPP-4 .

Data Presentation Guidelines

  • Tables: Include crystallographic parameters (e.g., unit cell dimensions, R values) and pharmacokinetic metrics (Cmax, AUC0–24) in structured formats .
  • Figures: Use line graphs for dose-response curves and forest plots for meta-analyses. Avoid duplicating data in text and visuals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.